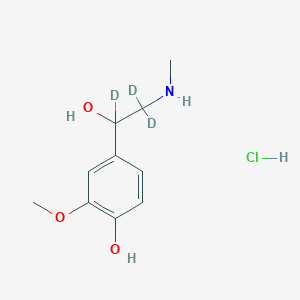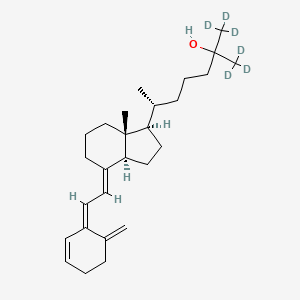
Toceranib-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toceranib-d8 is a deuterium-labeled derivative of Toceranib, an orally active receptor tyrosine kinase inhibitor. Toceranib is known for its potent inhibition of platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit, making it a valuable compound in cancer research and treatment, particularly for canine mast cell tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Toceranib-d8 involves the incorporation of deuterium atoms into the molecular structure of Toceranib. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms and the maintenance of high purity levels. The production process is designed to meet regulatory standards for pharmaceutical compounds .
化学反応の分析
Types of Reactions
Toceranib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing functional groups within the molecule with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .
科学的研究の応用
Toceranib-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Applied in cancer research, particularly for treating canine mast cell tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用機序
Toceranib-d8 exerts its effects by inhibiting receptor tyrosine kinases, which are involved in cellular signaling pathways that regulate cell growth and angiogenesis. The molecular targets include platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit. By inhibiting these receptors, this compound disrupts tumor cell proliferation and angiogenesis, leading to tumor cell death .
類似化合物との比較
Similar Compounds
Sunitinib: Another receptor tyrosine kinase inhibitor with similar targets.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other kinases .
Uniqueness
Toceranib-d8 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of receptor tyrosine kinase inhibitors .
特性
分子式 |
C22H25FN4O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12+/i3D2,4D2,8D2,9D2 |
InChIキー |
SRSGVKWWVXWSJT-UVDCHHRTSA-N |
異性体SMILES |
[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



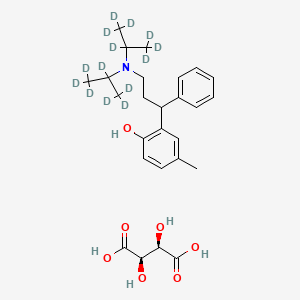

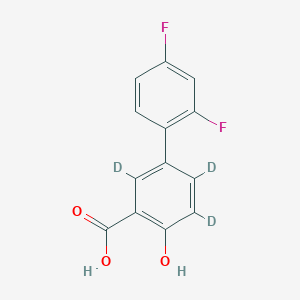
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
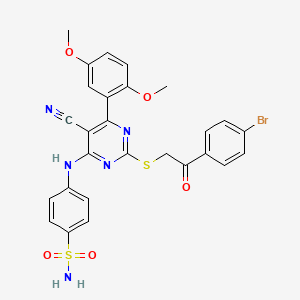
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)


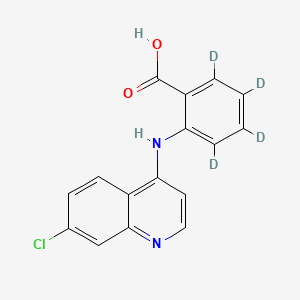
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
